Methyl 2-bromo-5-cyano-3-nitrobenzoate
Overview
Description
Methyl 2-bromo-5-cyano-3-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4. It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-cyano-3-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzoic acid derivative.
Bromination: Addition of the bromine atom to the aromatic ring.
Cyanation: Introduction of the cyano group.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: The cyano group can participate in various coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-nitrobenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-3-nitrobenzoate depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 2-bromo-5-nitrobenzoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 2-bromo-5-cyanobenzoate: Lacks the nitro group, affecting its reactivity and applications.
Methyl 2-bromo-3-nitrobenzoate: Different positioning of the nitro group, leading to different chemical properties.
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)6-2-5(4-11)3-7(8(6)10)12(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWRRQHHWOJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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